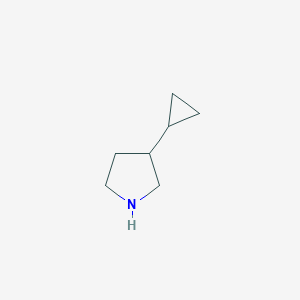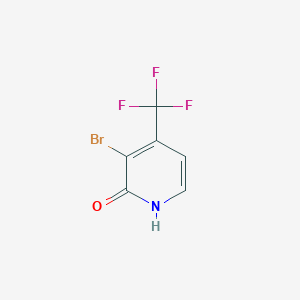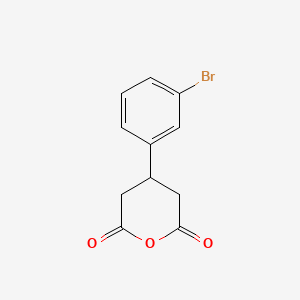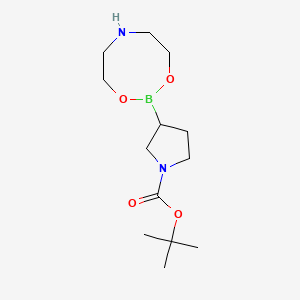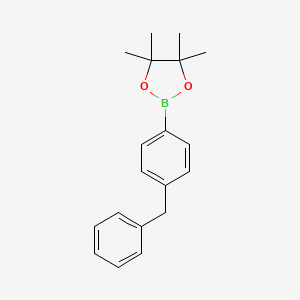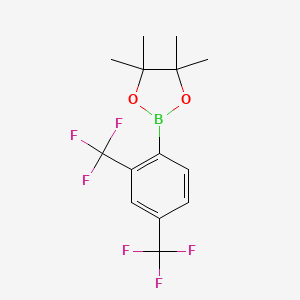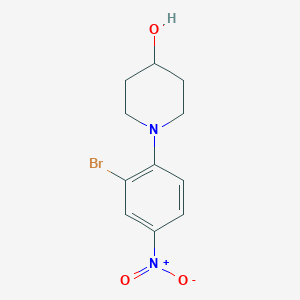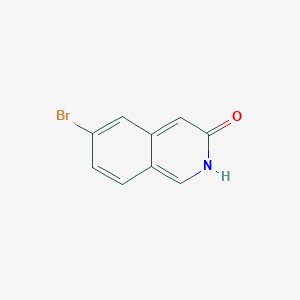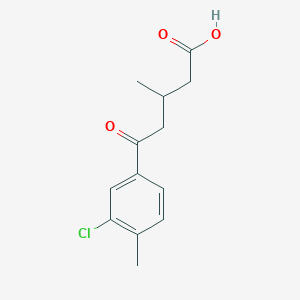
5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-methylphenylboronic acid is a chemical compound with the molecular formula C7H8BClO2 . It appears as a white to off-white crystalline powder or flakes .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-methylphenylboronic acid is represented by the SMILES stringCC1=CC=C(C=C1Cl)B(O)O . Chemical Reactions Analysis
3-Chloro-4-methylphenylboronic acid has been used as a reactant in various chemical reactions, including intramolecular aromatic carbenoid insertion for the synthesis of fluorenes, synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, preparation of borinic acid picolinate esters for use against cutaneous diseases, and synthesis of TRPV1 antagonists as treatment for chronic pain .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 317.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 42.7±0.4 cm3, and it has a molar volume of 134.4±5.0 cm3 .Applications De Recherche Scientifique
Impurity Analysis in Pharmaceutical Intermediates
5-Chlorovaleroyl chloride (5-CVC), a related compound, is extensively used as an alkylating agent in the synthesis of pharmaceutical intermediates and other specialty chemicals. Monitoring impurities in such intermediates is crucial as they can significantly impact the quality of the final product. A specific and sensitive GC-FID method was developed for analyzing low-level impurities in 5-CVC, marking the first reported method for impurity determination of this compound. This approach is vital for ensuring the purity and quality of pharmaceutical intermediates and potentially extends to the analysis of other acid chlorides or acid halides (Tang et al., 2010).
Interorgan Signaling in Metabolism Regulation
Brown and beige adipose tissues, functioning as distinct endocrine organs, play a crucial role in systemic metabolism regulation. These tissues synthesize and secrete small molecule metabokines, including 3-methyl-2-oxovaleric acid, which is structurally similar to 5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid. These metabokines are implicated in inducing a brown adipocyte-specific phenotype in white adipocytes and enhancing mitochondrial oxidative energy metabolism in skeletal myocytes. This interorgan signaling network underlines the critical role of these tissues in regulating systemic energy expenditure and metabolism (Whitehead et al., 2021).
Synthesis of Pesticide Intermediates
The compound 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a crucial intermediate of the pesticide Indoxacarb, shares structural similarities with 5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid. An improved synthesis method for this compound was introduced, offering insights into industrial-scale production and the potential for synthesizing related compounds (Jing, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
5-(3-chloro-4-methylphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-8(6-13(16)17)5-12(15)10-4-3-9(2)11(14)7-10/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFMTBVAYUCOOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC(C)CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

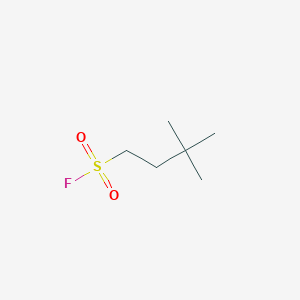
![3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1373227.png)
![[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid](/img/structure/B1373229.png)
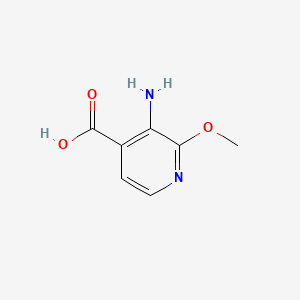
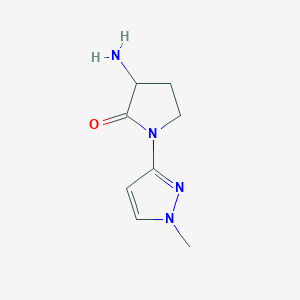
![3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1373232.png)
